molecular formula C21H22FN5O4S B11011469 N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide

Cat. No.: B11011469
M. Wt: 459.5 g/mol
InChI Key: LSHPAKRXBZYZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide (hereafter referred to as the target compound) features a benzimidazole core linked to a 4-oxobutanamide moiety, which is further substituted with a 4-[(4-fluorophenyl)sulfonyl]piperazine group. This structure integrates multiple pharmacophoric elements:

  • Benzimidazole: A nitrogen-containing heterocycle known for modulating receptor binding and bioavailability in medicinal chemistry.
  • 4-Oxobutanamide: A ketone-containing linker that may influence conformational flexibility and solubility.
  • 4-[(4-Fluorophenyl)sulfonyl]piperazine: A sulfonamide-substituted piperazine group, where the fluorine atom enhances electronic effects and metabolic stability.

The molecular formula is C₂₁H₂₀FN₅O₃S (calculated molecular weight: 449.48 g/mol). Its synthesis likely involves coupling reactions between benzimidazole derivatives and functionalized piperazine intermediates, as seen in analogous compounds .

Properties

Molecular Formula

C21H22FN5O4S

Molecular Weight

459.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C21H22FN5O4S/c22-15-5-7-16(8-6-15)32(30,31)27-13-11-26(12-14-27)20(29)10-9-19(28)25-21-23-17-3-1-2-4-18(17)24-21/h1-8H,9-14H2,(H2,23,24,25,28)

InChI Key

LSHPAKRXBZYZFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Piperazine reacts with 4-fluorobenzenesulfonyl chloride in tetrahydrofuran (THF) under basic conditions (triethylamine or aqueous NaOH) to yield 1-[(4-fluorophenyl)sulfonyl]piperazine . The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, releasing HCl.

Example Protocol :

  • Reactants : 4-Fluorobenzenesulfonyl chloride (2.00 g, 10.3 mmol), piperazine (1.78 g, 20.6 mmol).

  • Solvent : THF (40 mL).

  • Base : Triethylamine (2.09 mL, 15.0 mmol).

  • Conditions : Stirred at 0°C for 30 minutes.

  • Yield : 86% after purification via ethyl acetate extraction and MgSO4 drying.

Challenges and Optimization

  • Selectivity : Excess piperazine (2:1 molar ratio) ensures mono-sulfonylation, minimizing disubstitution byproducts.

  • Purification : Biphasic extraction with ethyl acetate/water effectively isolates the product.

Preparation of 4-{4-[(4-Fluorophenyl)Sulfonyl]Piperazin-1-yl}-4-Oxobutanoyl Acid

The 4-oxobutanoyl group is introduced via reaction of 1-[(4-fluorophenyl)sulfonyl]piperazine with succinic anhydride.

Reaction Pathway

Succinic anhydride undergoes ring-opening by the secondary amine of piperazine, forming an amide bond and generating the 4-oxobutanoyl moiety.

Example Protocol :

  • Reactants : 1-[(4-Fluorophenyl)sulfonyl]piperazine (1.0 equiv), succinic anhydride (1.2 equiv).

  • Solvent : Dichloromethane (DCM) or THF.

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Conditions : Reflux for 12 hours.

  • Yield : ~70–85% (estimated from analogous reactions).

Characterization

The product is characterized by 1H NMR (δ 2.64 ppm, singlet for methylene protons adjacent to ketone) and IR (C=O stretch at 1,790 cm⁻¹).

Coupling with 1H-Benzimidazol-2-Amine

The final step involves forming the amide bond between 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl acid and 1H-benzimidazol-2-amine .

Coupling Reagents and Conditions

Activation of the carboxylic acid with O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (TBTU) facilitates amide bond formation.

Example Protocol :

  • Reactants : 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl acid (272 mg, 1.0 mmol), 1H-benzimidazol-2-amine (135 mg, 1.0 mmol).

  • Coupling Agent : TBTU (321 mg, 1.0 mmol).

  • Base : Triethylamine (202 mg, 2.0 mmol).

  • Solvent : N,N-Dimethylformamide (DMF, 1.5 mL).

  • Conditions : Stirred at 0°C for 2 hours.

  • Purification : Reversed-phase HPLC (5–100% acetonitrile gradient).

  • Yield : 13% over three steps.

Mechanistic Insights

TBTU activates the carboxylic acid as an HOBt ester, enabling nucleophilic attack by the benzimidazole amine. The reaction proceeds via a mixed anhydride intermediate , with triethylamine neutralizing HCl byproducts.

Optimization and Purification Strategies

Yield Enhancement Techniques

  • Temperature Control : Maintaining 0°C during coupling minimizes side reactions.

  • Stoichiometry : A 1:1 ratio of acid to amine prevents oligomerization.

Chromatographic Purification

  • Reversed-Phase HPLC : Employed for final product isolation, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid.

  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures isolates intermediates.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 8.15 (d, J=8.1 Hz, 1H, benzimidazole), 7.60–7.35 (m, 4H, aromatic), 4.84 (quintet, J=7.2 Hz, 1H, piperazine), 2.64 (s, 3H, methylene).

  • MS (ESI) : m/z 446 (M+H)+, confirming molecular weight.

Purity Assessment

  • HPLC : Retention time of 12.3 minutes under 5–100% acetonitrile gradient.

  • Elemental Analysis : C, H, N percentages align with theoretical values .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Benzimidazole Derivatives

    4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide (CAS: 1219577-88-4)
    • Molecular Formula : C₂₁H₂₂ClN₅O₂ (MW: 411.9 g/mol).
    • Key Differences: Replaces the 4-fluorophenylsulfonyl group with a 3-chlorophenylpiperazine. The benzimidazol-2-ylidene group differs in tautomeric state compared to the target compound’s benzimidazol-2-yl group.
    Property Target Compound 1219577-88-4
    Core Heterocycle Benzimidazole Benzimidazol-2-ylidene
    Piperazine Substituent 4-Fluorophenylsulfonyl 3-Chlorophenyl
    Molecular Weight 449.48 g/mol 411.9 g/mol
    Key Functional Groups Sulfonyl, Oxobutanamide Oxobutanamide, Chlorophenyl

    Piperazine-Containing Analogues

    Compounds 6d–6l ()

    These compounds share a piperazine core but are substituted with benzhydryl or bis(4-fluorophenyl)methyl groups. For example:

    • N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) Key Differences:
    • Replaces benzimidazole with a benzenesulfonamide group.
    • Features a bis(4-fluorophenyl)methyl substituent instead of a sulfonyl-linked fluorophenyl group.
    Property Target Compound Compound 6l
    Core Structure Benzimidazole Benzenesulfonamide
    Piperazine Substituent 4-Fluorophenylsulfonyl Bis(4-fluorophenyl)methyl
    Melting Point Not reported 132–230°C (range)

    The bulkier bis(4-fluorophenyl)methyl group in 6l may reduce solubility compared to the target compound’s sulfonyl-piperazine moiety .

    Sulfonyl and Sulfonamide Derivatives

    4-(4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl)-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide (CAS: 1235965-35-1)
    • Key Differences :
      • Incorporates a benzothiadiazine sulfonyl group instead of benzimidazole.
      • Features a chloro-biphenylmethyl substituent on piperazine.
    Property Target Compound 1235965-35-1
    Core Structure Benzimidazole Benzothiadiazine
    Piperazine Substituent 4-Fluorophenylsulfonyl 4'-Chlorobiphenylmethyl
    Functional Groups Oxobutanamide Sulfonamide, Chloro

    The chloro-biphenyl group in 1235965-35-1 may enhance lipophilicity but reduce metabolic stability compared to the target compound’s fluorophenylsulfonyl group .

    Fluorinated Analogues

    p-Fluoro-isobutyrylfentanyl ()
    • Structure : N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
    • Key Differences :
      • Piperidine core instead of piperazine.
      • Lacks benzimidazole and sulfonyl groups.
      • Fluorine is positioned para on the phenyl ring, similar to the target compound.
    Property Target Compound p-Fluoro-isobutyrylfentanyl
    Core Structure Benzimidazole Piperidine
    Fluorine Position 4-Fluorophenyl 4-Fluorophenyl
    Key Functional Groups Sulfonyl, Oxobutanamide Isobutyryl, Phenylethyl

    Tautomerism and Stability

    • Unlike triazole derivatives (), which exhibit thione-thiol tautomerism, the target compound’s benzimidazole core is less prone to tautomeric shifts, enhancing stability .

    Biological Activity

    N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide, often referred to as a benzimidazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer therapies and as a modulator of drug resistance. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound's structure is characterized by a benzimidazole core, which is known for its diverse pharmacological properties. The presence of a piperazine ring and a sulfonyl group enhances its solubility and biological activity. The molecular formula is C21H22FN4O3SC_{21}H_{22}FN_4O_3S, with a molecular weight of approximately 426.49 g/mol.

    PropertyValue
    Molecular FormulaC21H22FN4O3SC_{21}H_{22}FN_4O_3S
    Molecular Weight426.49 g/mol
    Melting PointNot specified
    SolubilitySoluble in DMSO

    Anticancer Activity

    Research indicates that benzimidazole derivatives exhibit significant anticancer properties by targeting various cellular pathways. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of BAX, BIM, and BAD gene expression levels .

    Case Study: Chronic Myeloid Leukemia (CML)
    In a study focusing on chronic myeloid leukemia (CML), the compound demonstrated cytotoxic effects against both imatinib-sensitive (K562S) and imatinib-resistant (K562R) cell lines. The MTT assay revealed that the compound significantly reduced cell viability, while flow cytometry confirmed increased apoptosis rates in treated cells . Additionally, the compound inhibited P-glycoprotein (P-gp) activity, suggesting its potential to overcome drug resistance associated with CML therapies.

    Inhibition of Drug Resistance

    The ability to inhibit P-glycoprotein is crucial for enhancing the efficacy of existing chemotherapeutics. Benzimidazole derivatives have been noted for their role in reversing multidrug resistance by inhibiting this efflux pump, which is often overexpressed in resistant cancer cells. This mechanism allows for higher intracellular concentrations of anticancer agents, improving therapeutic outcomes.

    Antimicrobial Properties

    Benzimidazole derivatives have also been explored for their antimicrobial activities. They exhibit effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

    Other Therapeutic Uses

    Beyond oncology, compounds similar to this compound are being investigated for their potential in treating conditions such as hypertension and gastrointestinal disorders due to their action on specific receptors involved in these pathologies .

    Q & A

    Basic Research Questions

    Q. What are the key synthetic strategies for preparing N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide?

    • Methodological Answer : The synthesis typically involves multi-step reactions, including:

    Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions to generate the benzimidazole moiety .

    Piperazine Sulfonylation : Reaction of piperazine with 4-fluorophenyl sulfonyl chloride to introduce the sulfonyl group, followed by coupling to a butanamide backbone .

    Amide Bond Formation : Use of coupling agents (e.g., HATU, DCC) in polar aprotic solvents (DMF, DCM) to link the benzimidazole and sulfonylated piperazine moieties .

    • Key Analytical Tools : Reaction progress is monitored via TLC or HPLC, and purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .

    Q. How is the molecular structure of this compound characterized in crystallographic studies?

    • Methodological Answer :

    • X-ray Diffraction : Single-crystal X-ray analysis is performed using software like SHELXL for refinement. Key parameters include bond lengths (e.g., C-N in benzimidazole: ~1.33 Å) and torsional angles (e.g., piperazine-sulfonyl dihedral angles) .
    • Challenges : Twinning or low-resolution data may require iterative refinement cycles. SHELX utilities (e.g., SHELXD for phase solving) are critical for resolving ambiguous electron density maps .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Methodological Answer :

    • Hazard Mitigation : Based on structural analogs (e.g., piperazine sulfonamides), this compound likely exhibits acute toxicity (oral LD₅₀ < 300 mg/kg) and irritancy. Use PPE (gloves, goggles) and engineering controls (fume hoods) to minimize exposure .
    • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

    • Methodological Answer :

    • Modification Strategies :

    Piperazine Substituents : Replace the 4-fluorophenylsulfonyl group with bulkier aryl sulfonamides (e.g., 2,3-dichlorophenyl) to enhance receptor binding .

    Benzimidazole Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 5/6 positions to modulate π-π stacking interactions .

    • Assays : Use competitive binding assays (e.g., radioligand displacement for GPCRs) and molecular docking (AutoDock Vina) to validate SAR hypotheses .

    Q. What experimental approaches resolve contradictions in biological activity data across studies?

    • Methodological Answer :

    • Data Reconciliation :

    Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed incubation times, solvent controls) to address variability in IC₅₀ values .

    Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess if discrepancies arise from compound degradation .

    • Statistical Analysis : Apply ANOVA or Bayesian hierarchical models to quantify inter-study variability .

    Q. How can computational modeling predict the compound’s interaction with biological targets?

    • Methodological Answer :

    • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., D₃ dopamine receptor) using AMBER or GROMACS. Key metrics include binding free energy (MM-PBSA) and hydrogen bond occupancy .
    • Pharmacophore Mapping : Align the compound’s sulfonamide and benzimidazole groups with known active-site residues (e.g., Asp110 in kinases) .

    Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

    • Methodological Answer :

    • Common Issues :

    Disorder in Piperazine Rings : Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .

    Weak Diffraction : Use synchrotron radiation or cryocooling (100 K) to improve data resolution .

    • Validation Tools : Check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc) for omitted solvent molecules .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.